

An In-depth Technical Guide to the Hydrophilicity of ATTO 590 Dye

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Compound of Interest

Compound Name: ATTO 590 maleimide

Cat. No.: B15138530

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophilicity of the fluorescent dye ATTO 590. Understanding the hydrophilic nature of a fluorophore is critical for its successful application in various biological research and drug development contexts, as it influences solubility, aggregation, non-specific binding, and performance in aqueous environments.

Executive Summary

ATTO 590 is a rhodamine-based fluorescent dye widely used for labeling proteins, nucleic acids, and other biomolecules. It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photo- and thermal stability.^{[1][2]} While generally described as "moderately hydrophilic," a deeper analysis of its physicochemical properties reveals a more nuanced profile that balances hydrophilic and hydrophobic characteristics. This guide will delve into the quantitative measures of its hydrophilicity, relevant experimental protocols, and the practical implications for its use in research and development.

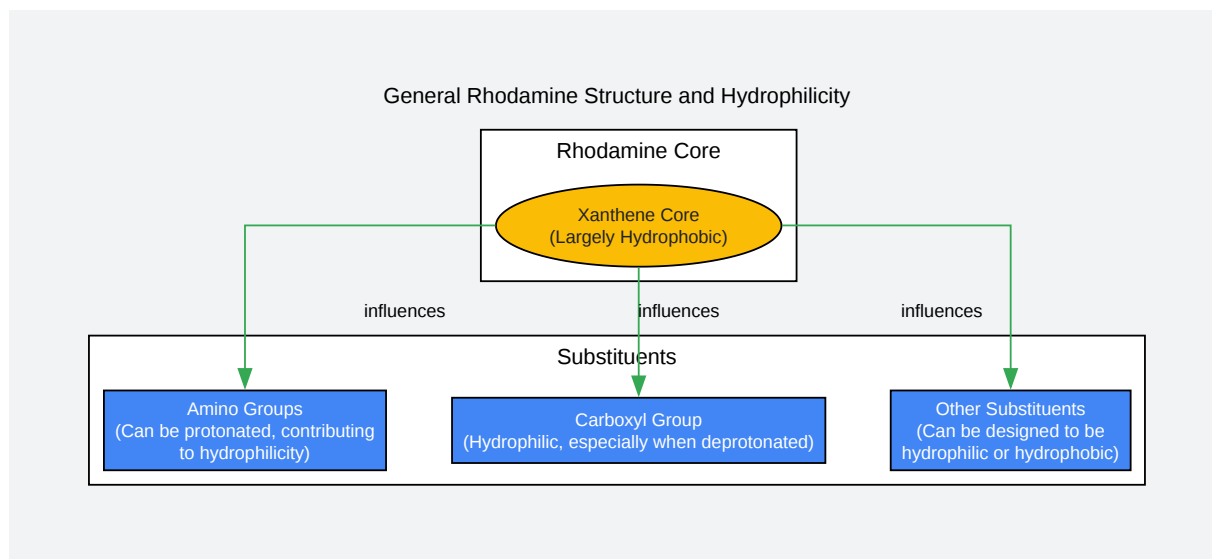
Physicochemical Properties of ATTO 590

The hydrophilicity of a dye is determined by its chemical structure and can be quantified through various parameters.

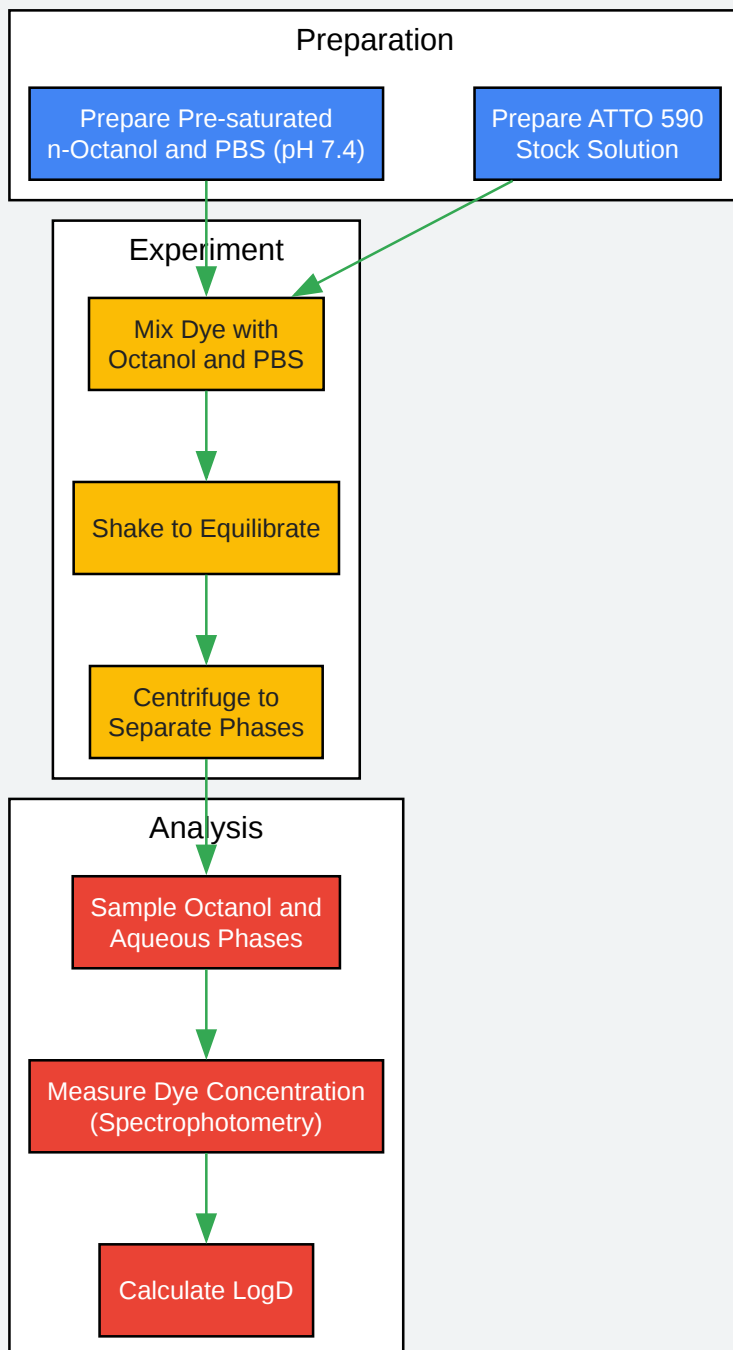
Chemical Structure

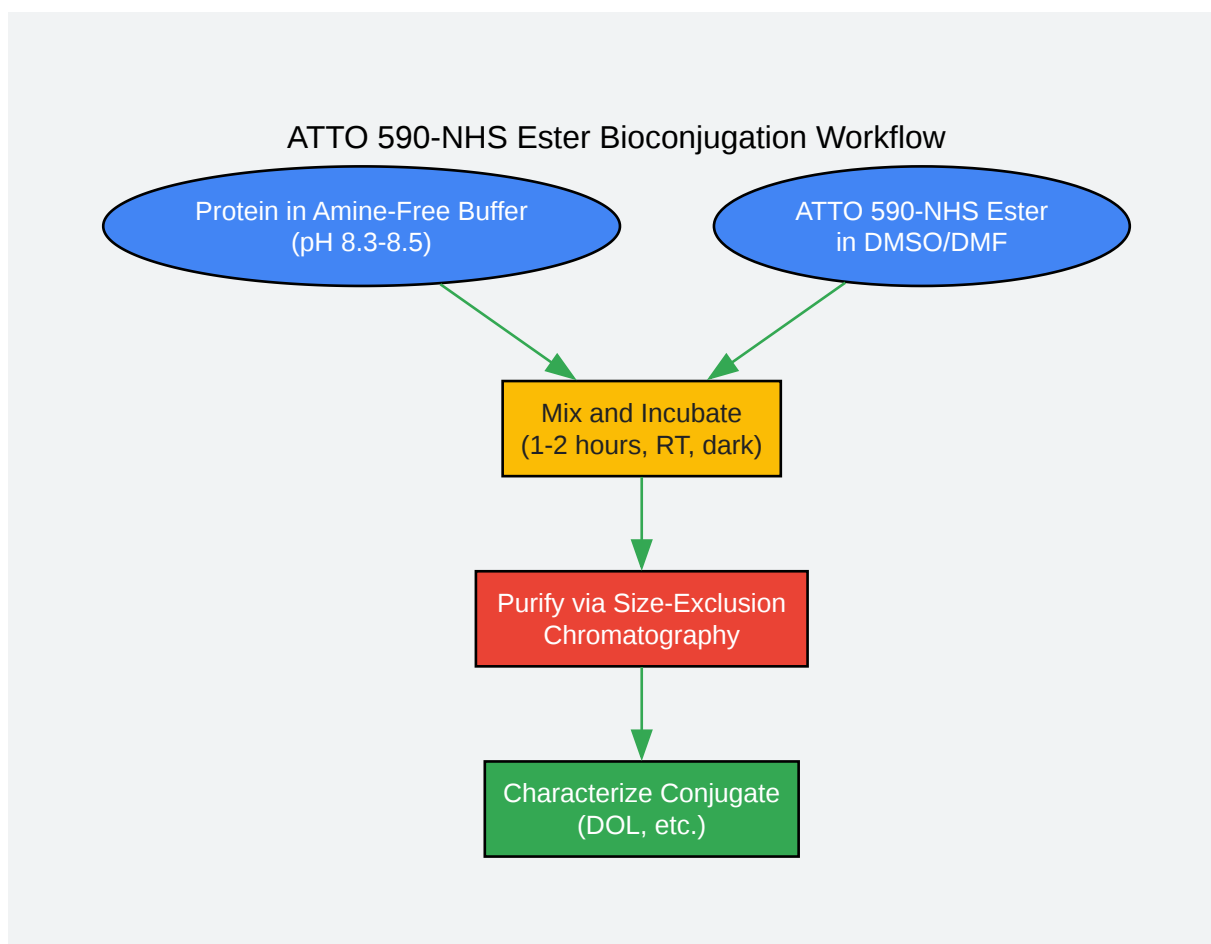
ATTO 590 belongs to the class of rhodamine dyes.^{[1][2]} Rhodamines are characterized by a xanthene core. The overall hydrophilicity of the molecule is a balance between the hydrophobic polycyclic aromatic core and any hydrophilic functional groups. The presence of charged groups, such as carboxylates, can increase water solubility.

Below is a diagram illustrating the general structure of a rhodamine dye, highlighting the regions that contribute to its hydrophilic or hydrophobic character.



Shake-Flask Method for LogD Determination





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References

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